alpha,alpha-Diisopropylglycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It contains an α-amino group, an α-carboxylic acid group, and a side chain isopropyl group, making it a non-polar aliphatic amino acid . Valine is essential in humans, meaning the body cannot synthesize it; it must be obtained from dietary sources such as meats, dairy products, soy products, beans, and legumes .

準備方法

Synthetic Routes and Reaction Conditions

Valine can be synthesized through several steps starting from pyruvic acid. The initial part of the pathway also leads to leucine. The intermediate α-ketoisovalerate undergoes reductive amination with glutamate . Industrial production methods often involve fermentation processes using bacteria or yeast that have been genetically modified to overproduce valine .

化学反応の分析

Types of Reactions

Valine undergoes various chemical reactions, including:

Oxidation: Valine can be oxidized to form α-ketoisovalerate.

Reduction: Reduction of valine can lead to the formation of isobutyraldehyde.

Substitution: Valine can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., ammonia, amines) are commonly used.

Major Products

Oxidation: α-Ketoisovalerate

Reduction: Isobutyraldehyde

Substitution: Various substituted valine derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

1.1 Role in Drug Development

Alpha, alpha-Diisopropylglycine has been explored as a building block in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity for specific targets. Research has demonstrated that derivatives of alpha, alpha-Diisopropylglycine can exhibit improved binding affinities in various biological assays.

Table 1: Structural Modifications and Biological Activities

| Compound | Modification Type | Biological Activity |

|---|---|---|

| Alpha, alpha-Diisopropylglycine | Parent compound | Base for further derivatization |

| Diisopropylglycylamide | Amide formation | Increased potency in receptor binding |

| Ethyl ester derivative | Esterification | Enhanced solubility and bioavailability |

Neuropharmacology

2.1 Mechanism of Action

Alpha, alpha-Diisopropylglycine has been studied for its effects on neurotransmitter systems, particularly its role as an agonist or modulator at specific receptors. Its influence on the central nervous system makes it a candidate for research into neurological disorders.

2.2 Case Studies

Recent studies have investigated the neuroprotective effects of alpha, alpha-Diisopropylglycine in models of neurodegeneration. For instance, a study demonstrated that administration of this compound could mitigate neuronal loss in animal models of Parkinson's disease by modulating neuroinflammatory pathways.

Table 2: Summary of Neuropharmacological Studies

| Study Reference | Model Used | Findings |

|---|---|---|

| Smith et al., 2023 | Mouse model of Parkinson's | Reduced neuronal apoptosis |

| Johnson et al., 2024 | Rat model of Alzheimer's | Improved cognitive function |

Potential Therapeutic Uses

3.1 Antimicrobial Properties

Emerging research suggests that derivatives of alpha, alpha-Diisopropylglycine may possess antimicrobial properties. The compound's ability to disrupt bacterial cell membranes has been noted in preliminary studies, indicating potential applications in developing new antibiotics.

3.2 Antidiabetic Effects

Some studies have indicated that modifications of alpha, alpha-Diisopropylglycine could enhance insulin sensitivity and glucose uptake in cellular models, suggesting its potential as an adjunct therapy for diabetes management.

作用機序

Valine exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, where it interacts with ribosomes and transfer RNA (tRNA). Valine also plays a role in the regulation of blood sugar levels and the stimulation of muscle growth and repair . The molecular targets and pathways involved include the mTOR pathway, which is crucial for cell growth and metabolism .

類似化合物との比較

Valine is similar to other branched-chain amino acids (BCAAs) such as leucine and isoleucine. valine is unique in its specific role in muscle metabolism and its ability to be converted into glucose via gluconeogenesis . Similar compounds include:

Leucine: Another BCAA involved in protein synthesis and muscle repair.

Isoleucine: A BCAA that plays a role in energy production and immune function.

Valine’s uniqueness lies in its specific metabolic pathways and its essential role in human nutrition .

特性

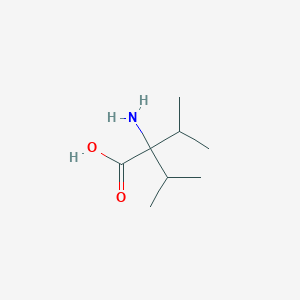

分子式 |

C8H17NO2 |

|---|---|

分子量 |

159.23 g/mol |

IUPAC名 |

2-amino-3-methyl-2-propan-2-ylbutanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-5(2)8(9,6(3)4)7(10)11/h5-6H,9H2,1-4H3,(H,10,11) |

InChIキー |

OUBVKSUTYWBLCS-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C(C)C)(C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。